molecular formula C10H8ClNO2 B13296108 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13296108
M. Wt: 209.63 g/mol
InChI Key: WJHPRLAMLZORLJ-UHFFFAOYSA-N
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Description

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro group and two methyl groups attached to the indole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione with chlorinating agents like thionyl chloride or phosphorus pentachloride can introduce the chloro group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and quinones, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new drugs targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    5-Fluoroindole: A fluorinated indole derivative with distinct biological activities.

    4,7-Dimethylindole: A closely related compound lacking the chloro group.

Uniqueness

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both chloro and methyl groups, which confer specific chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-4,7-dimethyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H8ClNO2/c1-4-3-6(11)5(2)7-8(4)12-10(14)9(7)13/h3H,1-2H3,(H,12,13,14)

InChI Key

WJHPRLAMLZORLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2=O)C)Cl

Origin of Product

United States

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